molecular formula C12H18 B8419716 Cyclododeca-1,3,5-triene

Cyclododeca-1,3,5-triene

Cat. No. B8419716
M. Wt: 162.27 g/mol
InChI Key: XRLIZCVYAYNXIF-UHFFFAOYSA-N
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Patent
US05254761

Procedure details

A 600 mL beaker was charged with 150 g deionized water, 100 g of 91% pure 1,5,9-cyclododecatriene and 5.0 g of stearic acid. The resulting mixture was heated to 75°-80° C. to melt stearic acid and was intensively mixed at this temperature using a high shear Tekmar agitator while adding sufficient 50% aq. KOH to raise the pH to 10.5-11.0. The emulsion was cooled to room temperature and allowed to stand overnight. (Note: density differences between bulk water and emulsified particles caused some separation overnight, but gentle mixing again gave a uniform emulsion). The final emulsion contained 39.2 percent 1,5,9-cyclododecatriene (I) by weight.
Name
1,5,9-cyclododecatriene
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1,5,9-cyclododecatriene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:12][CH2:11][CH:10]=[CH:9][CH2:8][CH2:7][CH:6]=[CH:5][CH2:4][CH2:3][CH:2]=1.C(O)(=O)CCCCCCCCCCCCCCCCC.[OH-].[K+]>O>[CH:5]1[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH:12]=[CH:1][CH:2]=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
1,5,9-cyclododecatriene
Quantity
100 g
Type
reactant
Smiles
C1=CCCC=CCCC=CCC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
1,5,9-cyclododecatriene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCC=CCCC=CCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 600 mL beaker was charged with 150 g
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to 75°-80° C.
ADDITION
Type
ADDITION
Details
was intensively mixed at this temperature
TEMPERATURE
Type
TEMPERATURE
Details
to raise the pH to 10.5-11.0
CUSTOM
Type
CUSTOM
Details
some separation overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
gentle mixing again
CUSTOM
Type
CUSTOM
Details
gave a uniform emulsion)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1=CC=CC=CCCCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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